4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline
Description
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are derivatives of aniline, which is a primary amine attached to a benzene ring. This compound features a piperidine ring substituted with a 2-fluoroethyl group and an aniline group.
Properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-8-5-11-6-9-16(10-7-11)13-3-1-12(15)2-4-13/h1-4,11H,5-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDQRWJORDOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline typically involves multiple steps:
Piperidine Derivative Synthesis: : The piperidine ring is first synthesized or obtained from a suitable precursor.
Fluoroethylation: : The piperidine derivative undergoes a reaction with 2-fluoroethyl bromide or chloride to introduce the 2-fluoroethyl group.
Aniline Introduction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: can undergo various chemical reactions, including:
Oxidation: : The aniline group can be oxidized to form various derivatives, such as nitroaniline or azo compounds.
Reduction: : The compound can be reduced to form different amines or amides.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or halogenating agents like bromine (Br₂).
Major Products Formed
Oxidation: : Nitroaniline, azo compounds.
Reduction: : Various amines or amides.
Substitution: : Nitro derivatives, halogenated compounds, sulfonated derivatives.
Scientific Research Applications
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Medicine: : It could be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : It may be used in the development of new materials or as an intermediate in the production of dyes, pigments, or pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: can be compared to other similar compounds, such as:
4-(2-Fluoroethyl)piperidine: : This compound lacks the aniline group and has different chemical properties and applications.
2-Fluoroethanol: : A simpler compound with a different functional group, used in different chemical reactions.
This compound: is unique due to its combination of the piperidine ring, fluoroethyl group, and aniline group, which gives it distinct chemical and biological properties.
Biological Activity
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets. Its unique combination of a piperidine ring and an aniline moiety contributes to its diverse biological activities, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.3 g/mol. The presence of the fluorinated ethyl group enhances its lipophilicity, which is crucial for bioactivity.
The biological activity of this compound primarily stems from its ability to modulate specific receptors or enzymes. The binding affinity and interaction with these targets can lead to various downstream effects, influencing cellular processes such as proliferation, apoptosis, and signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) : This compound has been identified as a potent inhibitor of CSF1R, which plays a critical role in macrophage biology and tumor microenvironments. Inhibition of CSF1R can reduce tumor-associated macrophages, potentially leading to decreased tumor growth and enhanced therapeutic outcomes in cancer treatment .
- Antimelanogenic Effects : Similar compounds have demonstrated the ability to inhibit tyrosinase activity, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through various methods, often involving the modification of piperidine derivatives. The reactivity attributed to the piperidine and aniline functional groups allows for further chemical transformations that can enhance its biological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
